molecular formula C16H11FN2O2 B135413 Flunoxaprofen isocyanate CAS No. 125836-69-3

Flunoxaprofen isocyanate

Cat. No. B135413
M. Wt: 282.27 g/mol
InChI Key: UFVXLFRBVOVOFV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flunoxaprofen isocyanate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases.

Mechanism Of Action

Flunoxaprofen isocyanate exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, flunoxaprofen isocyanate reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Flunoxaprofen isocyanate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Flunoxaprofen isocyanate has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of using flunoxaprofen isocyanate in lab experiments is its high purity. The synthesis method produces a pure form of the compound, which is important for accurate and reproducible results. Another advantage is its well-defined mechanism of action, which allows researchers to study its effects on specific pathways and processes. One limitation of using flunoxaprofen isocyanate is its potential toxicity. Like all chemicals, flunoxaprofen isocyanate must be handled with care to avoid exposure.

Future Directions

There are several future directions for research on flunoxaprofen isocyanate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Flunoxaprofen isocyanate has been found to inhibit the production of amyloid β, which is involved in the development of Alzheimer's disease. Further studies are needed to determine its potential as a treatment for this and other neurodegenerative diseases.
Conclusion:
Flunoxaprofen isocyanate is a promising compound with potential applications in the treatment of various diseases. Its anti-inflammatory and analgesic properties, well-defined mechanism of action, and high purity make it a valuable tool for scientific research. Further studies are needed to determine its efficacy and safety in the treatment of various diseases and to explore its potential in new areas of research.

Synthesis Methods

Flunoxaprofen isocyanate can be synthesized by reacting flunoxaprofen with phosgene in the presence of a catalyst. The reaction takes place under controlled conditions and yields a pure form of flunoxaprofen isocyanate. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Scientific Research Applications

Flunoxaprofen isocyanate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of arthritis, osteoarthritis, and other inflammatory diseases. It has also been studied for its potential use in cancer treatment. Flunoxaprofen isocyanate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.

properties

CAS RN

125836-69-3

Product Name

Flunoxaprofen isocyanate

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole

InChI

InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1

InChI Key

UFVXLFRBVOVOFV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O

SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O

Other CAS RN

125836-69-3

synonyms

flunoxaprofen isocyanate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.